Validated Multi-Kilogram Henry Reaction Yield: 89.3% with >99% Purity
In the patent-described preparation of (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (Compound 3) from 3-benzyloxy-4-methoxybenzaldehyde and nitromethane via Henry (nitroaldol) condensation, the isolated yield was 89.3% (405 g product from 385 g aldehyde) with LCMS purity of 99.43% at 214 nm and 99.9% at 254 nm . Literature yields for closely related uncatalyzed Henry condensations of substituted benzaldehydes with nitromethane typically range from 55% to 82%, depending on substitution pattern and catalyst choice . The reported 89.3% yield and >99% purity for this specific 3-benzyloxy-4-methoxy substitution pattern represent a benchmark for procurement-quality intermediate synthesis.
| Evidence Dimension | Isolated yield of Henry (nitroaldol) condensation to β-nitrostyrene |
|---|---|
| Target Compound Data | 89.3% isolated yield; 99.43% purity (214 nm) / 99.9% purity (254 nm) by LCMS |
| Comparator Or Baseline | Typical literature yield range: 55–82% for substituted benzaldehyde Henry condensations without specialized catalysts |
| Quantified Difference | 7–34 percentage points higher yield vs. general class baseline; purity exceeding 99% |
| Conditions | 3-Benzyloxy-4-methoxybenzaldehyde (385 g, 1.591 mol) + NH₄OAc (2.5 eq) in AcOH (2.5 L), then nitromethane (3 eq), 20 °C to reflux (105–115 °C), 4.5 h total; patent WO2016/51306 A2, Example 2 |
Why This Matters
A validated, high-yielding, high-purity process at multi-kilogram scale directly reduces procurement risk, eliminates the need for in-house yield optimization, and ensures lot-to-lot consistency for downstream GMP or research-grade synthetic campaigns.
